molecular formula C20H27N3O4S B2669340 ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251630-26-8

ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2669340
M. Wt: 405.51
InChI Key: QIJBQOCOKIINDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Inhibitors

A study focused on the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel inhibitors for Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated promising antituberculosis activity and low cytotoxicity, highlighting the therapeutic potential of pyrazole derivatives in infectious disease treatment V. U. Jeankumar et al., 2013.

Microwave-Assisted Synthesis

Another study explored the microwave-assisted synthesis of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate derivatives, illustrating an efficient method for preparing carboxamides. This approach underscores the significance of pyrazole derivatives in synthetic organic chemistry and potential pharmaceutical applications M. Milosevic et al., 2015.

Antibacterial Studies

Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity. This study exemplifies the role of pyrazole derivatives in developing new antimicrobial agents H. Khalid et al., 2016.

Antimycobacterial Activity

A series of imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized, with some compounds showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research highlights the potential of pyrazole-related compounds in addressing drug resistance in tuberculosis Kai Lv et al., 2017.

Crystal Structure and DFT Study

The crystal structure and DFT study of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate were conducted to understand the molecular interactions and stability of pyrazole derivatives. Such studies are crucial for rational drug design and material science applications Jinhui Zhou et al., 2017.

properties

IUPAC Name

ethyl 1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-4-27-20(24)18-14-22(13-17-12-15(2)8-9-16(17)3)21-19(18)28(25,26)23-10-6-5-7-11-23/h8-9,12,14H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBQOCOKIINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

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